3-Cyano-5-(3-hydroxyphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(3-hydroxyphenyl)phenol is a chemical compound known for its significant biological activity. It is characterized by the presence of a cyano group and a hydroxyphenyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Cyano-5-(3-hydroxyphenyl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrobromic acid as the reagent. The reaction is carried out in ethanol under mild and green conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale synthesis using similar green chemistry principles. The scalability of the ipso-hydroxylation method allows for the production of significant quantities of the compound with high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to hydroquinones.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenolic derivatives
Scientific Research Applications
3-Cyano-5-(3-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Cyano-5-(3-hydroxyphenyl)phenol exerts its effects involves interactions with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a cyano group and have significant pharmacological properties.
Phenolic Antioxidants: Compounds like hydroxybenzoic acids and hydroxycinnamic acids have similar antioxidant properties.
Uniqueness
3-Cyano-5-(3-hydroxyphenyl)phenol is unique due to its specific combination of a cyano group and a hydroxyphenyl group on a phenol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-5-(3-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGUPCGDGGXBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684625 |
Source
|
Record name | 3',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-21-0 |
Source
|
Record name | 3',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.